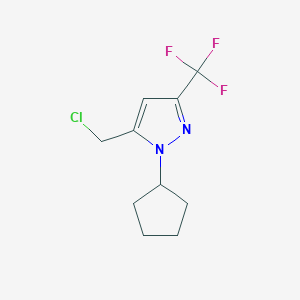
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
“5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and a cyclopentyl group (C5H9). The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl, chloromethyl, and cyclopentyl groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, chloromethyl, and cyclopentyl groups. The trifluoromethyl group is known to undergo various reactions, including radical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart unique properties due to the high electronegativity of fluorine .
Applications De Recherche Scientifique
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is extensively used in the development of agrochemicals. These compounds play a crucial role in protecting crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of a new era in crop protection, leading to more than 20 new TFMP-containing agrochemicals .
Pharmaceutical Industry: Drug Development
TFMP derivatives are also significant in pharmaceuticals, with several drugs containing the TFMP group already on the market. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. They are involved in various stages of drug development, from discovery to clinical trials .
Veterinary Medicine: Animal Health Products
In veterinary medicine, TFMP derivatives are used to create products that enhance animal health. The market has approved two veterinary products containing the TFMP group, and research continues to explore new applications in this field .
Organic Synthesis: Chemical Intermediates
The compound serves as a chemical intermediate in synthesizing various crop-protection products. Its demand is high due to its effectiveness and versatility in creating other valuable compounds .
Material Science: Functional Materials
Advancements in material science often rely on the development of fluorinated organic chemicals. The compound could be used to create materials with unique properties, such as increased resistance to environmental stressors or enhanced performance .
Radiopharmaceuticals: Cancer Therapy
Fluorinated pyridines, similar to the compound’s structure, are synthesized for use in local radiotherapy for cancer. These compounds are tagged with radioactive isotopes and used to target and treat cancerous tissues .
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c11-6-8-5-9(10(12,13)14)15-16(8)7-3-1-2-4-7/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFFJOWCJKKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





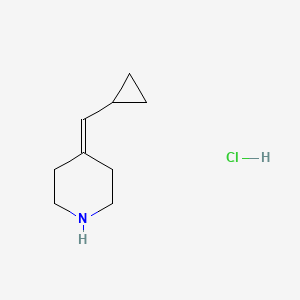
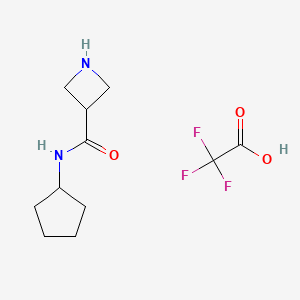

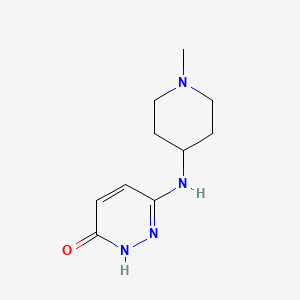
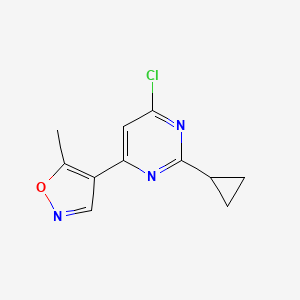
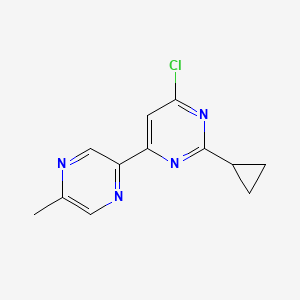
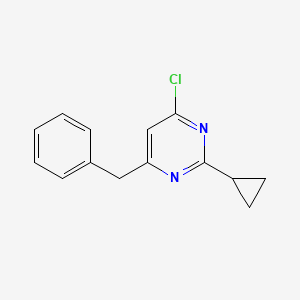
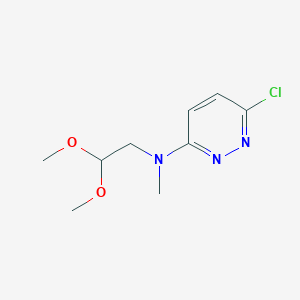
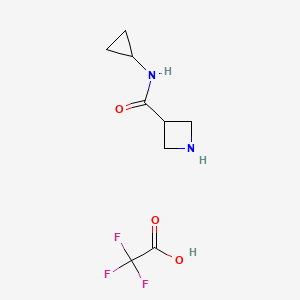
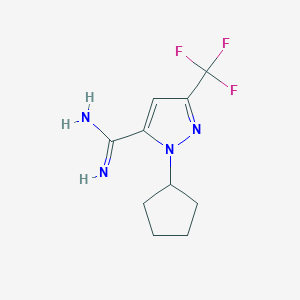

![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)